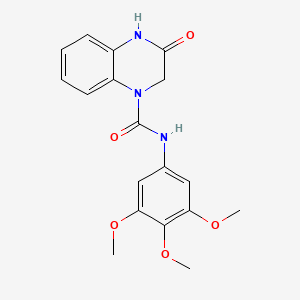

3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide

Description

This compound features a 3,4-dihydroquinoxaline core substituted with a 3-oxo group and an N-linked 3,4,5-trimethoxyphenyl carboxamide moiety. The 3,4,5-trimethoxyphenyl group is a recurring pharmacophore in bioactive molecules, often associated with microtubule disruption and anticancer activity . The dihydroquinoxaline scaffold may confer unique electronic and steric properties, influencing solubility, stability, and target interactions.

Properties

IUPAC Name |

3-oxo-N-(3,4,5-trimethoxyphenyl)-2,4-dihydroquinoxaline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-24-14-8-11(9-15(25-2)17(14)26-3)19-18(23)21-10-16(22)20-12-6-4-5-7-13(12)21/h4-9H,10H2,1-3H3,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRNQXGZLAUGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multiple steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a trimethoxybenzene derivative.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoxaline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Hydroxyquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compounds Sharing the 3,4,5-Trimethoxyphenyl Substituent

(a) 7-(Thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one (7c)

- Core Structure: Thiazolo[3,2-a]pyrimidinone.

- Key Features : Dual 3,4,5-trimethoxyphenyl groups and a thiophene moiety.

- Properties :

- Comparison: The trimethoxyphenyl group enhances herbicidal activity in heterocyclic systems, but the thiazolo-pyrimidinone core may limit water solubility compared to the dihydroquinoxaline scaffold.

(b) Combretastatin A-4 Derivatives

- Core Structure : Stilbene.

- Key Features : 3,4,5-Trimethoxyphenyl group critical for microtubule inhibition.

- Properties :

- Comparison: While both compounds share the trimethoxyphenyl group, the dihydroquinoxaline carboxamide may offer improved solubility over combretastatin’s phenolic structure.

Compounds with Dihydroquinoxaline or Related Heterocyclic Cores

(a) 4-Acryloyl-N-(prop-2-yn-1-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide (3)

- Core Structure: 3,4-Dihydroquinoxaline.

- Key Features : Acryloyl and propargyl groups enable covalent target binding.

- Properties :

- Comparison: The 3-oxo and trimethoxyphenyl groups in the target compound may reduce electrophilic reactivity compared to the acryloyl group, favoring non-covalent interactions.

(b) N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47)

Physicochemical and Pharmacokinetic Properties

Biological Activity

3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a trimethoxyphenyl group and a carboxamide functional group. Its structure is critical for its biological activity, influencing interactions with various biological targets.

Biological Activity

1. Anticancer Properties

Research indicates that derivatives of quinoxaline compounds exhibit promising anticancer activities. For instance, compounds with similar structures have been shown to inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair in cancer cells. Such inhibition can lead to cell cycle arrest and apoptosis in cancerous cells .

2. Mechanism of Action

The proposed mechanism involves the intercalation into DNA and the inhibition of Topo II activity. This results in the stabilization of DNA double-strand breaks, leading to cell death. Studies have reported that certain quinoxaline derivatives can induce significant apoptosis in various human cancer cell lines, including HepG2 and MCF-7 .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Study on Topoisomerase Inhibition : A derivative similar to 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline was tested against human cancer cell lines and showed potent Topo II inhibitory activity at micromolar concentrations. The study found that this compound could induce G2/M phase arrest and apoptosis .

- Antiviral Activity : Initial investigations into related tetrahydroisoquinoline derivatives indicated potential antiviral properties against strains of human coronaviruses. This suggests that structural modifications can lead to diverse biological activities beyond anticancer effects .

Data Table: Biological Activities of Quinoxaline Derivatives

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide, and what reaction parameters are critical?

Answer:

Synthesis typically involves multi-step reactions, starting with condensation of 3,4,5-trimethoxyaniline with a quinoxaline precursor. Key steps include:

- Cyclization : Formation of the dihydroquinoxaline core under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .

- Carboxamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) at controlled pH (6–7) to prevent side reactions .

- Critical Parameters : Temperature (60–80°C for cyclization), solvent purity, and reaction time (monitored via TLC/HPLC). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Basic: How is the structural integrity and purity of this compound validated?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the quinoxaline core, methoxy substituents (δ 3.7–3.9 ppm for –OCH3), and carboxamide linkage (δ 8.1–8.3 ppm for CONH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 411.142) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects impurities .

Advanced: How do structural modifications (e.g., methoxy group positioning) influence bioactivity?

Answer:

- Structure-Activity Relationship (SAR) :

- Methoxy Groups : The 3,4,5-trimethoxyphenyl moiety enhances lipophilicity and receptor binding affinity, as seen in analogs with antimicrobial and kinase inhibitory activity .

- Quinoxaline Core : Oxidation state (3-oxo vs. saturated) modulates electron distribution, affecting redox properties and interaction with biological targets like NADPH oxidases .

- Methodology : Comparative assays (e.g., IC50 determination against unmodified analogs) under standardized conditions (pH 7.4, 37°C) quantify activity shifts .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Answer:

- Standardization : Reproduce assays using identical cell lines (e.g., HepG2 for cytotoxicity) and buffer systems to minimize variability .

- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for inter-lab differences.

- Statistical Analysis : Use ANOVA or mixed-effects models to assess significance of discrepancies, considering batch-to-batch compound variability .

Basic: What analytical techniques are prioritized for stability and degradation studies?

Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products (e.g., hydrolyzed carboxamide) .

- Mass Spectrometry : Identify degradation pathways (e.g., oxidation at the quinoxaline 3-oxo group) via HRMS fragmentation patterns .

- UV-Vis Spectroscopy : Track absorbance shifts (λmax ~270 nm) indicative of structural changes .

Advanced: What strategies optimize synthetic yield without compromising purity?

Answer:

- Catalyst Screening : Test palladium or copper catalysts for coupling steps; Pd(PPh3)4 may improve carboxamide yield by 15–20% .

- Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce byproduct formation during cyclization .

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and terminate at peak yield .

Advanced: How are pharmacokinetic (PK) properties evaluated in preclinical models?

Answer:

- In Vitro Assays :

- Plasma Stability : Incubate with mouse/human plasma (37°C, 24 hrs); quantify remaining compound via LC-MS .

- Microsomal Metabolism : Use liver microsomes to identify cytochrome P450-mediated metabolites .

- In Vivo PK : Administer IV/PO doses in rodents; collect blood samples at intervals (0–24 hrs) for LC-MS/MS analysis of bioavailability and half-life .

Advanced: What computational methods support mechanistic studies of this compound?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., tubulin or kinases) using AutoDock Vina; validate with mutagenesis studies .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess ligand-protein complex stability under physiological conditions .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity data to predict novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.